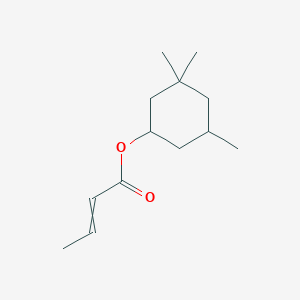
(3,3,5-trimethylcyclohexyl) but-2-enoate
Overview
Description
(3,3,5-trimethylcyclohexyl) but-2-enoate is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclohexane, featuring a but-2-enoate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,5-trimethylcyclohexyl) but-2-enoate typically involves the esterification of 3,3,5-trimethylcyclohexanol with but-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(3,3,5-trimethylcyclohexyl) but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
(3,3,5-trimethylcyclohexyl) but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3,5-trimethylcyclohexyl) but-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3,5-Trimethylcyclohexyl methacrylate
- 3,3,5-Trimethylcyclohexyl acrylate
- 3,3,5-Trimethylcyclohexyl prop-2-enoate
Uniqueness
(3,3,5-trimethylcyclohexyl) but-2-enoate stands out due to its specific ester functional group, which imparts unique reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts.
Properties
CAS No. |
105937-88-0 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(3,3,5-trimethylcyclohexyl) but-2-enoate |
InChI |
InChI=1S/C13H22O2/c1-5-6-12(14)15-11-7-10(2)8-13(3,4)9-11/h5-6,10-11H,7-9H2,1-4H3 |
InChI Key |
YYXFUOKJVHMJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)OC1CC(CC(C1)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














